trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine
Overview
Description
trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine: is a synthetic organic compound that features both an aminocyclohexylmethyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and cyclohexanone.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-iodoaniline with cyclohexanone under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Cyclization: The resulting amine undergoes cyclization to form the aminocyclohexylmethyl group.
Final Product:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Adapting the process for large-scale production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The iodophenyl group can be reduced to form a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of iodinated compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The aminocyclohexylmethyl group can interact with active sites of enzymes, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
trans-4-Aminocyclohexanol: Similar structure but lacks the iodophenyl group.
trans-4-Iodocyclohexanol: Contains an iodophenyl group but lacks the aminocyclohexylmethyl group.
trans-4-Aminocyclohexylamine: Contains an aminocyclohexyl group but lacks the iodophenyl group.
Uniqueness
trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine is unique due to the presence of both the aminocyclohexylmethyl and iodophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-aminocyclohexyl)methyl]-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h3-4,7-8,10,12,16H,1-2,5-6,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPPEZDTNRPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=CC=C(C=C2)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.